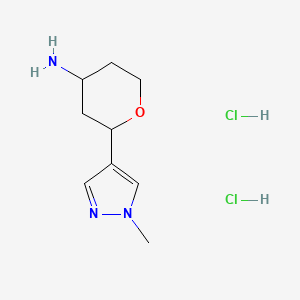

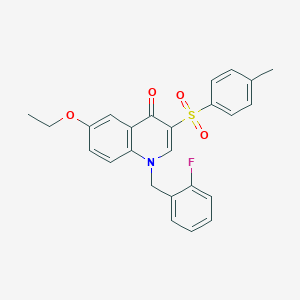

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to various compounds characterized by techniques like FT-IR, UV-visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds often exhibit significant biological activities, including antitumor, antifungal, and antibacterial effects, which can be attributed to their specific molecular structures (Titi et al., 2020).

Molecular Structure Analysis

X-ray crystallography has revealed the molecular structures of pyrazole derivatives, showing how N–H of the amine group and nitrogen or oxygen atoms align with the aromatic ring. The geometric parameters of these structures often match the theoretical predictions, underscoring the precision of these analytical methods in determining the structural attributes of pyrazole-based compounds (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, leading to the formation of compounds with novel properties. For example, their reactions can lead to the synthesis of compounds with potential anticoccidial activity, demonstrating the chemical versatility and the potential for drug development of these molecules (Imai et al., 1981).

Scientific Research Applications

Antidepressant and Antinociceptive Applications

- Antidepressant Activities : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One of the derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant activities (Mathew, Suresh, & Anbazhagan, 2014).

- Antinociceptive Effects : The antinociceptive effect of a pyrazolyl-thiazole derivative was investigated in mice, showing dose-dependent antinociception in the acetic acid writhing assay without affecting spontaneous locomotion or rotarod performance. This suggests potential utility as a nonsteroidal anti-inflammatory drug (Prokopp, Rubin, Sauzem, et al., 2006).

Anti-Inflammatory and Cytoprotective Applications

- Anti-Inflammatory Activities : Some newly synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters exhibited moderate anti-inflammatory activity, indicating potential for development as anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

- Cytoprotective Antiulcer Activity : Derivatives related to mepirizole and dulcerozine, including (1H-Pyrazol-1-yl)-pyrimidines, were evaluated and found to have potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity (Ikeda, Maruyama, Nobuhara, et al., 1996).

Other Applications

- Chemical Reactivity as Building Block : The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are valuable as building blocks for the synthesis of various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to its unique reactivity (Gomaa & Ali, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-4-8(10)2-3-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUFBLFWRCDFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(CCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)

![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)

![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)

![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)